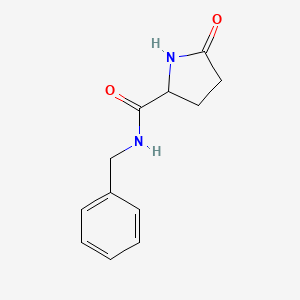

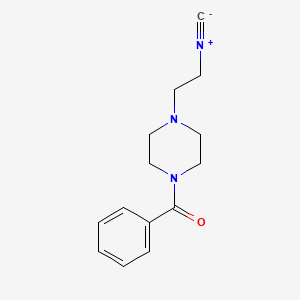

![molecular formula C14H19N3O2 B1273542 N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide CAS No. 443677-84-7](/img/structure/B1273542.png)

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is a hydrazine derivative that is of interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that often utilize environmentally friendly methods or aim to improve reaction efficiency. For instance, the synthesis of N-(substituted phenyl)-2-(7-hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides was achieved using ultrasound irradiation, which is a solvent-free and energy-efficient method . This approach could potentially be adapted for the synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide is typically confirmed using spectroscopic methods. For example, the structure of synthesized compounds in the first paper was confirmed by spectroscopic study . Crystallographic analysis is another powerful tool to determine the structure of such compounds, as demonstrated in the second paper where the crystal structure of a molecule with antiproliferative activity was determined .

Chemical Reactions Analysis

The chemical reactivity of hydrazine derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. The papers provided do not detail specific reactions of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide, but they do discuss the reactivity of related compounds. For instance, the hydrazine moiety in the compounds studied in the first paper is involved in the formation of hydrazone linkages, which are crucial for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide are important for their potential applications. The third paper discusses the synthesis of novel polyamides with excellent solubility, thermal stability, and mechanical properties, which could be relevant when considering the material science applications of similar compounds . The solubility and stability of these compounds are critical for their use in various environments, including biological systems and electronic devices.

科学的研究の応用

Synthesis and Characterization

A study conducted by Özer et al. (2009) involved the synthesis and characterization of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide. These compounds were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, highlighting their structural and chemical properties (Özer et al., 2009).

Antifungal Activity

Ienascu et al. (2018) researched the antifungal activity of novel molecules, including derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide. These compounds exhibited significant activity against phytopathogenic fungi and yeast, demonstrating their potential in antifungal applications (Ienascu et al., 2018).

Heterocyclic Compound Synthesis

Lin et al. (1999) explored the reactivity of the hydrazinocarbonyl group in N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide for synthesizing various heterocyclic compounds, including oxadiazoles, dihydropyrroles, and pyrroles. This research highlights its utility in the synthesis of complex organic molecules (Lin et al., 1999).

Antitumor Activity

Abd-Allah and Elshafie (2018) synthesized derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide and evaluated their antitumor activity against various cancer cell lines. This study indicates the potential of these compounds in cancer treatment (Abd-Allah & Elshafie, 2018).

Antimicrobial Agents

Azab et al. (2016) focused on synthesizing derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide for use as antimicrobial agents. The study evaluated their effectiveness against various microbial strains, highlighting their potential in combating infections (Azab et al., 2016).

特性

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c15-17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-2-1-3-5-10/h6-10H,1-5,15H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKOFBHALFQWSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393979 |

Source

|

| Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide | |

CAS RN |

443677-84-7 |

Source

|

| Record name | N-[4-(hydrazinecarbonyl)phenyl]cyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

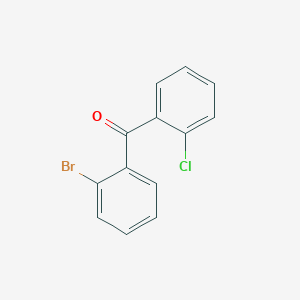

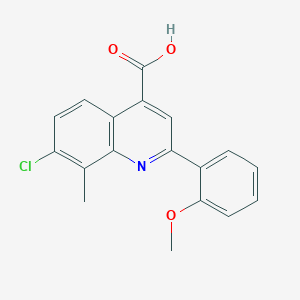

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

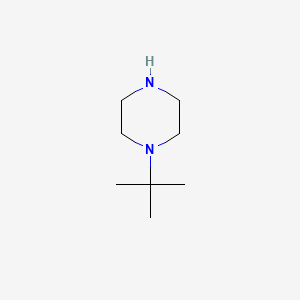

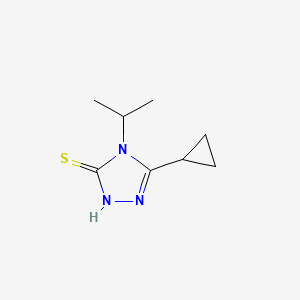

![2-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1273487.png)